![molecular formula C14H31NO6P2S2 B14375926 Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) CAS No. 89987-02-0](/img/structure/B14375926.png)
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their high affinity for calcium ions and their role in various biochemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) typically involves the reaction of diethylcarbamothioyl chloride with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.
化学反应分析
Types of Reactions
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
科学研究应用
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases related to calcium metabolism, such as osteoporosis.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can mimic phosphate groups, allowing it to bind to enzymes that normally interact with phosphate-containing substrates. This binding can inhibit the enzyme’s activity, leading to various biochemical effects. The compound may also interact with calcium ions, affecting calcium-dependent pathways and processes.
相似化合物的比较
Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but lacks the diethylcarbamothioyl group.
Bis(diethoxyphosphinyl)methane: Another related compound with similar phosphonate groups.
Uniqueness
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is unique due to the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
属性
CAS 编号 |
89987-02-0 |
|---|---|
分子式 |
C14H31NO6P2S2 |
分子量 |
435.5 g/mol |
IUPAC 名称 |
bis(diethoxyphosphoryl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H31NO6P2S2/c1-7-15(8-2)13(24)25-14(22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h14H,7-12H2,1-6H3 |
InChI 键 |
IRQUEBSIKUFMFG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
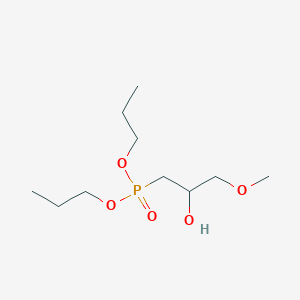
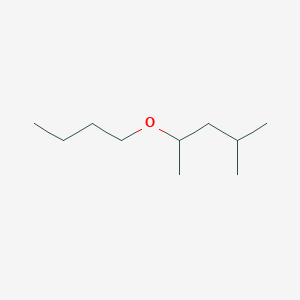
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
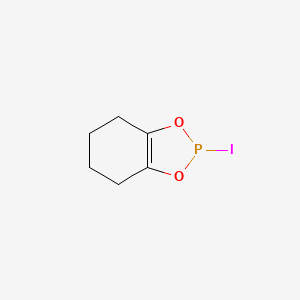
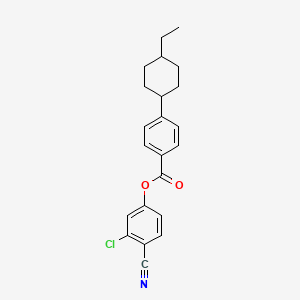
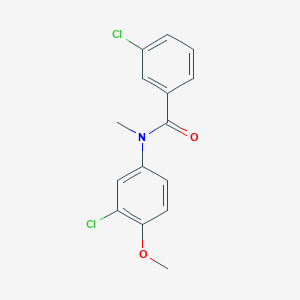
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
